
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- is a complex organic compound with the molecular formula C9H10 and a molecular weight of 118.1757 This compound is characterized by its unique structure, which includes multiple ring systems and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- typically involves multiple steps, including the formation of cyclopropane rings and the subsequent assembly of the pentalene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies of reaction mechanisms, synthesis of complex organic molecules, and the development of new materials.
Biology: Research into the biological activity of the compound and its derivatives can provide insights into potential therapeutic applications.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and other medical applications.
Mecanismo De Acción
The mechanism by which Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- exerts its effects involves interactions with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include other polycyclic hydrocarbons with multiple ring systems, such as:
- Dicyclopropa(cd,gh)pentalene, octahydro-
- Octahydro-1-(2-methyl-2-propenylidene)dicyclopropa(cd,gh)pentalene .
Uniqueness
What sets Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- apart from similar compounds is its specific arrangement of rings and the presence of the methylene group. This unique structure imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
3721-64-0 |
|---|---|
Fórmula molecular |
C9H10 |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
3-methylidenetetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C9H10/c1-3-6-4-2-5-7(3)9(5)8(4)6/h4-9H,1-2H2 |
Clave InChI |
MKRXKCZUFPUCCC-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C3C2C4C1C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



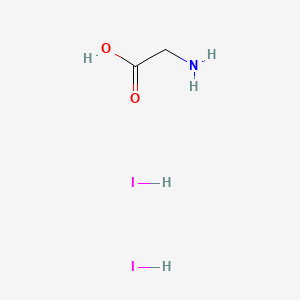

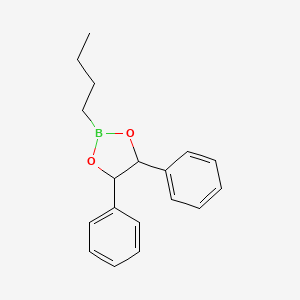
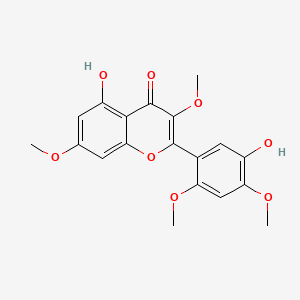
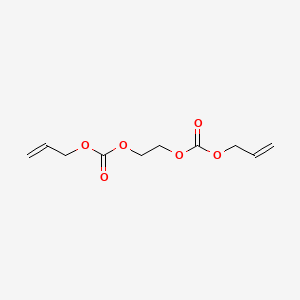
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
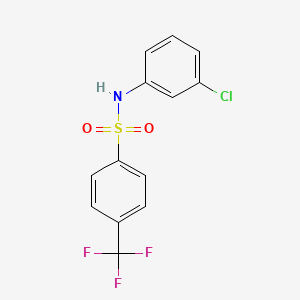
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
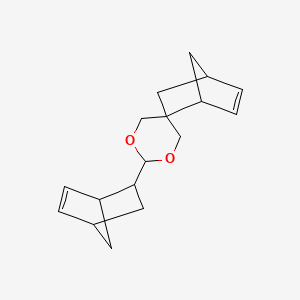
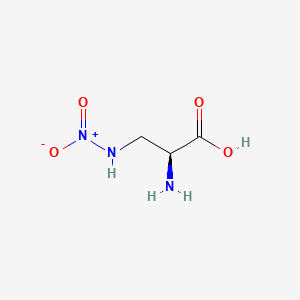
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)


